15-Keto-PGF2alpha

描述

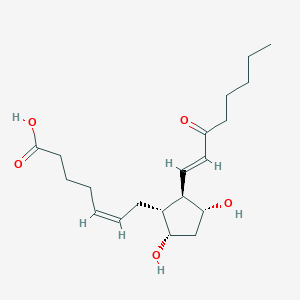

15-Keto-PGF2α (13,14-dihydro-15-keto-prostaglandin F2α, PGFM) is a primary metabolite of prostaglandin F2α (PGF2α), formed via oxidation of the 15-hydroxy group and hydrogenation of the 13,14 double bond . It is a key biomarker in studies of PGF2α metabolism, particularly in reproductive physiology and oxidative stress. Key identifiers include:

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 15-Keto-Prostaglandin F2alpha involves the formal oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of Prostaglandin F2alpha . This can be achieved through various chemical reactions, including the use of oxidizing agents and hydrogenation catalysts.

Industrial Production Methods: Industrial production of 15-Keto-Prostaglandin F2alpha typically involves the use of large-scale chemical reactors where the oxidation and hydrogenation reactions are carried out under controlled conditions. The specific details of these methods can vary depending on the manufacturer and the desired purity of the final product .

化学反应分析

Types of Reactions: 15-Keto-Prostaglandin F2alpha can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur at different positions on the molecule.

Reduction: The ketone group can be reduced to a hydroxyl group.

Substitution: Functional groups on the molecule can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group can yield 15-hydroxy-Prostaglandin F2alpha .

科学研究应用

Cardiovascular Research

15-Keto-PGF2alpha plays a crucial role in cardiovascular health. It is often used as a biomarker in studies related to cardiovascular diseases. Elevated levels of this compound have been associated with increased risks of conditions such as hypertension, diabetes, and smoking-related cardiovascular issues.

- Biomarker for Cardiovascular Risk : Research indicates that elevated levels of 15-keto-dihydro-PGF2alpha correlate with factors such as obesity and rheumatic diseases, making it a potential biomarker for assessing cardiovascular risk in patients .

- Mechanistic Studies : Studies have shown that this compound can induce vascular smooth muscle cell hypertrophy through various signaling pathways, including mTOR and PI3K pathways . This suggests its involvement in vascular remodeling and hypertension.

Reproductive Biology

In reproductive biology, this compound is significant for its role in monitoring pregnancy and parturition.

- Pregnancy Diagnosis : The compound is utilized to monitor pregnancy status in various species. For example, urinary concentrations of 15-keto-dihydro-PGF2alpha (PGFM) have been shown to accurately predict pregnancy status and timing of parturition in giant pandas . This application highlights its utility in conservation efforts for endangered species.

- Role in Parturition : In studies involving domestic animals like dogs and cats, PGFM levels are indicative of luteal phase regulation and can signal parturition onset .

Inflammation Studies

This compound serves as an important index in studies related to inflammation.

- Lipid Peroxidation Marker : It is utilized as a marker for lipid peroxidation during inflammatory responses. A radioimmunoassay developed to measure 15-keto-dihydro-PGF2alpha levels has shown relevance in assessing inflammatory injury in animal models . This method provides insights into the enzymatic activity of COX pathways during inflammation.

- Inflammatory Conditions : Elevated levels of this metabolite have been observed in conditions associated with inflammation, such as endotoxin-induced acute inflammation in pigs .

Ecological Applications

Interestingly, this compound also finds applications beyond traditional biomedical fields.

- Pheromonal Activity : In aquatic species like goldfish and salmon, this compound has been identified as a pheromonal component that stimulates reproductive behaviors . This highlights its ecological significance in fish mating rituals.

Data Table: Summary of Applications

Case Studies

- Cardiovascular Risk Assessment : A study demonstrated that plasma levels of 15-keto-dihydro-PGF2alpha were significantly higher in smokers compared to non-smokers, suggesting its utility as a biomarker for assessing cardiovascular risk associated with smoking .

- Pregnancy Monitoring in Giant Pandas : Research involving female giant pandas showed distinct urinary PGFM profiles that could differentiate between pregnant and pseudopregnant states, aiding conservation efforts by predicting parturition timing accurately .

- Inflammatory Response Measurement : The development of a radioimmunoassay measuring 15-keto-dihydro-PGF2alpha provided insights into lipid peroxidation during acute inflammatory responses induced by endotoxins, establishing its relevance as a marker for inflammatory conditions .

作用机制

15-Keto-Prostaglandin F2alpha exerts its effects through interaction with specific receptors, such as the Prostaglandin F2alpha receptor. This interaction can lead to various cellular responses, including changes in gene expression and activation of signaling pathways. The compound is involved in processes such as luteolysis and parturition in reproductive biology .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

8-Iso-13,14-dihydro-15-keto-PGF2α (8-iso-PGFM)

- Structure : Isomer of 15-Keto-PGF2α with altered stereochemistry at C8, forming an isoprostane via free radical-induced oxidation .

- Function : Biomarker of oxidative stress, elevated in diabetes, smoking, and cardiovascular diseases .

- Key Data: Property 15-Keto-PGF2α 8-iso-PGFM Formation Pathway Enzymatic oxidation of PGF2α Non-enzymatic lipid peroxidation Clinical Relevance Reproductive physiology Oxidative stress monitoring HMDB ID HMDB0004685 HMDB0006562

15-Methyl Prostaglandin F2α Derivatives

- Examples : DL-15-methyl-PGF2α methyl ester ().

- Structural Difference : Methyl group at C15 instead of a ketone.

- Function : Synthetic analogs with prolonged stability and potency in inducing uterine contractions; used in obstetrics .

- Pharmacologic Data :

15-Keto-PGE2 and 15-Keto-PGD2

- Structural Basis : Part of the E and D prostaglandin series, differing in functional groups (e.g., ketone at C9 in PGE2 vs. hydroxyl in PGF2α).

- Functional Contrast :

13,14-Dihydro-15-keto-PGF1α

- Relation : Metabolite of PGF1α, sharing the 13,14-dihydro and 15-keto modifications.

- Role : Less biologically active than PGF2α metabolites; used as an analytical standard in lipidomics .

Functional and Pharmacokinetic Differences

Renal Transport Mechanisms

- Both 15-Keto-PGF2α and its analogs (e.g., 13,14-dihydro-15-keto-PGF2α) are actively transported in renal tubules via the anionic transport system, inhibited by probenecid and indomethacin .

- Key Finding: Non-steroidal anti-inflammatory drugs (NSAIDs) may alter prostaglandin distribution by blocking renal excretion .

Pharmacodynamic Profiles

- 15-Keto-PGF2α : Rapid clearance in plasma (T1/2 ~minutes), with dose-dependent luteolytic effects in equine models .

- 15-Methyl Derivatives : Extended half-life due to structural modifications, enhancing therapeutic utility .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic Parameters in Equine Models

| Parameter | 15-Keto-PGF2α (0.8 mg/100 kg) | 15-Methyl-PGF2α (0.4 mg/100 kg) |

|---|---|---|

| Time to estrus (days) | 3.9 ± 0.7 | 4.5 ± 0.6 |

| Progesterone AUC (ng/ml/h) | 942.8 ± 175.9 | 1050 ± 181.2 |

| Oxytocin correlation | R = -0.4 (progesterone) | R = 0.4 (PGFM) |

生物活性

15-Keto-PGF2alpha, also known as 13,14-dihydro-15-keto-prostaglandin F2alpha (PGFM), is a metabolite of prostaglandin F2alpha (PGF2alpha) that plays significant roles in various biological processes. This article explores the biological activity of this compound, including its physiological effects, mechanisms of action, and implications in clinical and research settings.

Chemical Structure and Metabolism

This compound is derived from PGF2alpha through enzymatic conversion by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the hydroxyl group at the 15-position to a keto group. This transformation results in a compound with reduced biological activity compared to its precursor PGF2alpha .

1. Reproductive Physiology

This compound is involved in reproductive processes, particularly in luteolysis, which is the regression of the corpus luteum. Studies have shown that pulses of PGFM correlate with increased blood flow to the corpus luteum during spontaneous luteolysis in heifers, indicating its role in regulating reproductive hormone dynamics .

2. Role in Inflammation and Pain

As a metabolite of PGF2alpha, this compound has been implicated in inflammatory responses. Its levels can increase significantly during inflammatory conditions, suggesting that it may contribute to pain modulation and inflammatory signaling pathways .

3. Cancer Biology

Emerging research indicates that this compound may have tumor-suppressive properties. It has been shown to inhibit cell proliferation and induce differentiation in various cancer cell lines, including those related to colorectal and breast cancers. This suggests potential therapeutic applications in oncology .

Table 1: Summary of Key Research Findings on this compound

The biological activity of this compound is mediated through various pathways:

- PPAR Activation : It has been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in anti-inflammatory responses and metabolic regulation .

- Heme Oxygenase-1 Induction : Research indicates that 15-keto PGE2 (a related compound) induces heme oxygenase-1 expression, suggesting a mechanism for its antioxidative properties .

- Regulation of Prostaglandin Levels : By modulating the levels of other prostaglandins through enzymatic pathways, it can influence various physiological responses including vasodilation and uterine contractions.

Clinical Implications

The modulation of this compound levels presents potential therapeutic avenues:

- Pain Management : Given its role in inflammation, targeting its pathways could lead to new analgesic strategies.

- Oncology : Its tumor-suppressive effects may be harnessed for developing cancer therapies.

- Reproductive Health : Understanding its role in luteolysis could improve fertility treatments and reproductive health monitoring.

常见问题

Basic Research Questions

Q. What are the established methods for quantifying 15-Keto-PGF2α in biological samples, and what validation parameters are critical for ensuring accuracy?

- Methodological Answer : The gold-standard method involves gas chromatography/negative ion chemical ionization mass spectrometry (GC-NICI-MS) . Key validation parameters include:

- Precision (±4% coefficient of variation) and accuracy (97% recovery) to ensure reproducibility .

- Use of stable isotope-labeled internal standards (e.g., ¹⁸O₂-labeled metabolites) to correct for matrix effects .

- Sensitivity thresholds (e.g., lower limit of ~20 pg) to detect low-abundance metabolites in urine or plasma .

- Experimental Design Tip : Include calibration curves with at least six points and blank samples to account for background noise.

Q. What is the biological significance of 15-Keto-PGF2α in inflammatory pathways, and how can in vitro models be optimized to study its effects?

- Methodological Answer : 15-Keto-PGF2α is a metabolite of prostaglandin F2α (PGF2α) with anti-inflammatory properties. To study its role:

- Use primary cell cultures (e.g., macrophages or endothelial cells) exposed to oxidative stress inducers (e.g., H₂O₂) .

- Quantify downstream biomarkers (e.g., NF-κB activation or cytokine release) via ELISA or qPCR.

- Optimize dosing regimens using time-course experiments to capture metabolite dynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 15-Keto-PGF2α across different experimental models?

- Methodological Answer : Address discrepancies through:

- Cross-model validation : Compare results from in vitro (cell lines), ex vivo (tissue explants), and in vivo (rodent models) systems.

- Meta-analysis frameworks : Apply the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases .

- Metabolite stability assays : Assess whether degradation products (e.g., 2,3-dinor-5,6-dihydro-15-F2t-IsoP) confound activity measurements .

Q. What novel experimental approaches are recommended for synthesizing 15-Keto-PGF2α analogs with enhanced stability?

- Methodological Answer :

- Stereochemical modifications : Introduce fluorine atoms at the C9-C11 positions to reduce enzymatic degradation .

- Solid-phase synthesis : Use resin-bound arachidonic acid derivatives to streamline analog production .

- Validation : Characterize analogs via high-resolution LC-MS and compare half-lives in serum-containing media .

Q. How should researchers design experiments to differentiate cyclooxygenase (COX)-dependent vs. free radical-mediated pathways in 15-Keto-PGF2α generation?

- Methodological Answer :

- Pharmacological inhibition : Treat cells with COX inhibitors (e.g., indomethacin) and antioxidants (e.g., vitamin E). Compare metabolite levels via GC-NICI-MS .

- Isotope tracing : Use ¹³C-labeled arachidonic acid to track precursor incorporation into 15-Keto-PGF2α in the presence/absence of ROS inducers .

- Statistical modeling : Apply multivariate regression to quantify pathway contributions under varying oxidative conditions .

Q. Data Analysis & Interpretation

Q. What statistical models are most effective for analyzing dose-response relationships of 15-Keto-PGF2α in preclinical studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.

- Bayesian hierarchical models : Account for inter-animal variability in in vivo studies .

- Sensitivity analysis : Use Monte Carlo simulations to assess robustness against outliers .

Q. How can researchers validate the specificity of immunoassays for 15-Keto-PGF2α in complex biological matrices?

- Methodological Answer :

- Cross-reactivity panels : Test antibodies against structurally similar compounds (e.g., 8-iso-PGF2α or PGD2 metabolites) .

- Spike-and-recovery experiments : Add known quantities of 15-Keto-PGF2α to plasma/urine and measure recovery rates .

- Correlative LC-MS : Compare immunoassay results with mass spectrometry data from the same samples .

Q. Literature & Reproducibility

Q. What strategies ensure reproducibility when replicating 15-Keto-PGF2α studies from primary literature?

- Methodological Answer :

- Detailed protocols : Adhere to Beilstein Journal guidelines for experimental reporting, including reagent lot numbers and instrument settings .

- Open data practices : Share raw mass spectra and chromatograms in supplementary materials .

- Collaborative verification : Partner with independent labs to validate key findings .

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLJEILMPWPILA-AMFHKTBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317581 | |

| Record name | 15-Keto-PGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Keto-prostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35850-13-6 | |

| Record name | 15-Keto-PGF2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35850-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Ketoprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035850136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Keto-PGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Keto-prostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。